1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole
Description
The compound 1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole is a pyrazole derivative featuring distinct substituents:
- Position 1: A 3,4-dimethoxybenzoyl group, which introduces electron-donating methoxy substituents to the aromatic ring.
- Positions 3 and 5: Methyl groups, contributing steric bulk and hydrophobicity.
- Position 4: A pyrrolidine-1-sulfonyl moiety, combining sulfonyl’s electron-withdrawing properties with pyrrolidine’s nitrogen-containing heterocyclic structure.
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-(3,5-dimethyl-4-pyrrolidin-1-ylsulfonylpyrazol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5S/c1-12-17(27(23,24)20-9-5-6-10-20)13(2)21(19-12)18(22)14-7-8-15(25-3)16(11-14)26-4/h7-8,11H,5-6,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRZPUSUTXKTTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC(=C(C=C2)OC)OC)C)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Dimethoxybenzoyl Group: The dimethoxybenzoyl group can be introduced via Friedel-Crafts acylation using 3,4-dimethoxybenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Attachment of the Pyrrolidine-1-sulfonyl Group: The pyrrolidine-1-sulfonyl group can be introduced through a nucleophilic substitution reaction using pyrrolidine-1-sulfonyl chloride and a suitable base.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(3,4-Dimethoxybenzoyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,4-Dimethoxybenzoyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in various diseases.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
Structural and Functional Group Analysis
The table below compares the target compound with structurally related pyrazole derivatives:
Key Insights from Analogous Compounds
Sulfonyl Group Effects
- The target compound’s pyrrolidine sulfonyl group contrasts with phenyl sulfonyl in , likely improving solubility due to pyrrolidine’s polar nature. Sulfonyl groups are known to enhance binding affinity in kinase inhibitors by forming hydrogen bonds .
Substituent Electronic Properties
- The 3,4-dimethoxybenzoyl group (electron-donating) differs from dichlorophenyl/nitrophenyl substituents (electron-withdrawing) in , suggesting divergent reactivity and bioactivity. Methoxy groups may improve membrane permeability in drug candidates.
Boron-Containing Derivatives
Kinase Modulation Potential
- 3,4-Disubstituted pyrazoles in demonstrate kinase inhibition, suggesting that the target compound’s 1,3,4,5-substitution pattern could similarly interact with ATP-binding pockets, albeit with altered selectivity due to steric differences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
